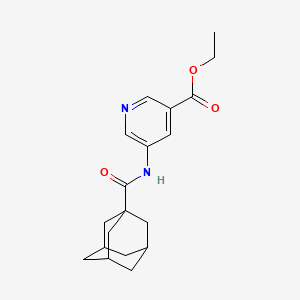silane CAS No. 112471-93-9](/img/structure/B14291895.png)
[(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is an organosilicon compound that features a silane group bonded to an ethoxy, methyl, and phenyl-substituted propene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of (1-ethoxy-2-methyl-3-phenylprop-1-en-1-yl) alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery or imaging.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in a variety of applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane: This compound has a similar structure but with a different substitution pattern on the propene moiety.
(1-Methoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound features a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has triethylsilyl groups instead of trimethylsilyl groups, affecting its steric and electronic properties.
Propriétés
Numéro CAS |
112471-93-9 |
|---|---|
Formule moléculaire |
C15H24O2Si |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
(1-ethoxy-2-methyl-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-6-16-15(17-18(3,4)5)13(2)12-14-10-8-7-9-11-14/h7-11H,6,12H2,1-5H3 |
Clé InChI |
VNNAQRAWCHPSFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(C)CC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

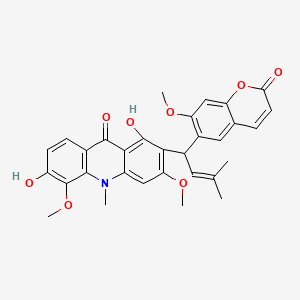
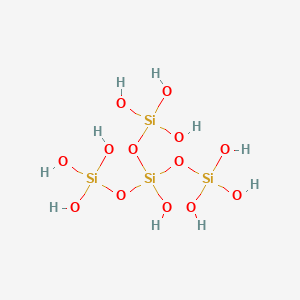
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
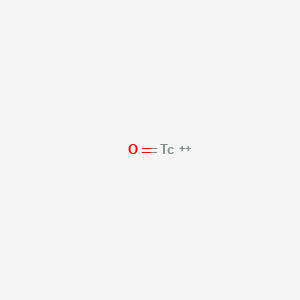
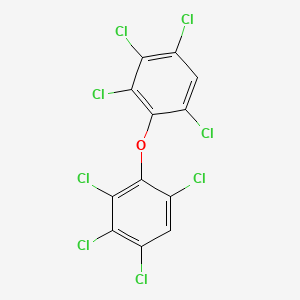


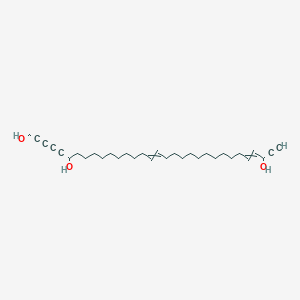
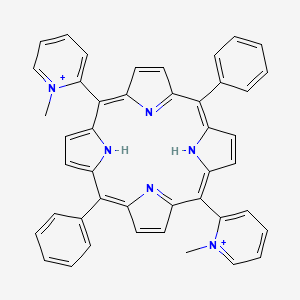
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
